3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile
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Overview
Description
3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile is a chemical compound with the molecular formula C15H15ClN4. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile typically involves the reaction of 3-chloroquinoline-8-carbonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can participate in redox reactions.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can modify the functional groups on the quinoline ring .
Scientific Research Applications
3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial compound with a quinoline core.
Uniqueness
3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazine moiety makes it a versatile scaffold for drug design and other applications .
Properties
CAS No. |
88347-10-8 |
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Molecular Formula |
C15H15ClN4 |
Molecular Weight |
286.76 g/mol |
IUPAC Name |
3-chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile |
InChI |
InChI=1S/C15H15ClN4/c1-19-4-6-20(7-5-19)14-3-2-11-8-12(16)10-18-15(11)13(14)9-17/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
YHNCOLUZHXVWFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Origin of Product |
United States |
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